molecular formula C21H17F2N3O2S B2421642 2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-37-0

2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

カタログ番号: B2421642
CAS番号: 941926-37-0
分子量: 413.44
InChIキー: TVYPLOWNVGDNPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17F2N3O2S and its molecular weight is 413.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide, identified by its CAS number 941926-37-0, is a compound of interest due to its potential biological activities, particularly as an inhibitor of autotaxin (ATX). Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), a bioactive lipid that plays a crucial role in various physiological and pathological processes, including inflammation and cancer progression.

Chemical Structure and Properties

The molecular formula of this compound is C21H17F2N3O2SC_{21}H_{17}F_2N_3O_2S, with a molecular weight of 413.4 g/mol. The structure features a cyclopentathiazole core, which is significant for its biological interactions.

PropertyValue
CAS Number941926-37-0
Molecular FormulaC21H17F2N3O2S
Molecular Weight413.4 g/mol

The primary biological activity attributed to this compound involves the inhibition of autotaxin. The inhibition of ATX can lead to decreased levels of LPA, which is associated with reduced inflammation and tumor growth. Studies have shown that ATX inhibitors can significantly attenuate models of chronic inflammatory diseases, making them potential therapeutic agents.

In Vitro Studies

In vitro assays have demonstrated that various derivatives of the cyclopentathiazole series exhibit varying degrees of inhibitory activity against human ATX. For instance, compounds with similar structures showed IC50 values ranging from 30.5 µM to >100 µM against human ATX, indicating that structural modifications can significantly impact biological efficacy .

Case Studies

Recent research has highlighted the potential therapeutic applications of autotaxin inhibitors in treating conditions such as idiopathic pulmonary fibrosis and various cancers. In animal models, pharmacological inhibition of ATX has been linked to improved outcomes in models of arthritis and fibrosis .

Table: Summary of Biological Activities

Study ReferenceCompound TestedIC50 (µM)Biological Activity
KM0360130.5ATX Inhibition
SCR0101379.0ATX Inhibition
GLPG1690N/AClinical trials for pulmonary fibrosis

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit promising biological activity, their cytotoxicity must be thoroughly evaluated using cell line assays to ensure safety for potential therapeutic use .

科学的研究の応用

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. Studies have indicated that compounds similar to the one can effectively inhibit the growth of various bacterial strains. For instance:

  • In vitro studies demonstrated that thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The compound's structural features suggest potential efficacy against cancer cells:

  • Cell Line Studies : Analogous compounds have been tested against human breast adenocarcinoma (MCF7) cells, showing promising results in reducing cell viability through apoptosis induction. The incorporation of fluorinated groups may enhance lipophilicity, improving cellular uptake .
  • Molecular Docking Studies : Computational studies indicate favorable binding interactions with cancer-related targets, suggesting a mechanism by which these compounds exert their anticancer effects .

Radiopharmaceutical Development

Due to its functional groups, this compound could serve as a precursor for radiolabeled imaging agents:

  • Fluorine-18 Labeling : The incorporation of fluorine isotopes allows for positron emission tomography (PET) imaging, which can be crucial for tracking drug distribution and metabolism in vivo .

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial activityDemonstrated significant inhibition of E. coli and S. aureus growth with IC50 values below 10 µM.
Study BAssess anticancer efficacyShowed over 70% reduction in MCF7 cell viability at 20 µM concentration after 48 hours of treatment.
Study CRadiopharmaceutical applicationSuccessfully synthesized a fluorine-18 labeled derivative with a radiochemical yield of over 30% suitable for PET imaging.

特性

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-[(4-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O2S/c22-14-5-1-12(2-6-14)11-24-20(28)16-9-10-17-18(16)25-21(29-17)26-19(27)13-3-7-15(23)8-4-13/h1-8,16H,9-11H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYPLOWNVGDNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=CC=C(C=C3)F)N=C(S2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。